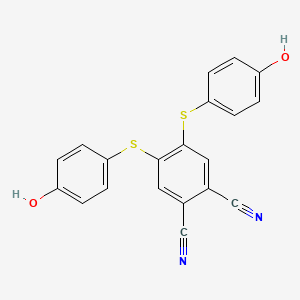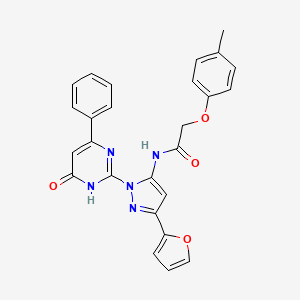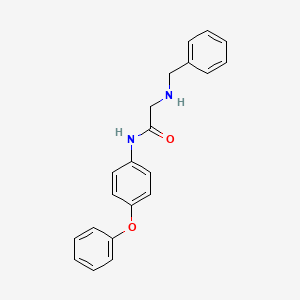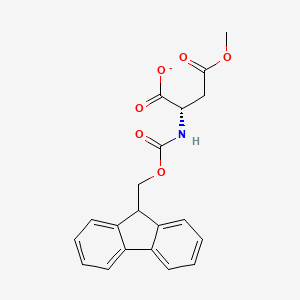
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid 4-methyl ester: is a derivative of aspartic acid, modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group and a methyl ester group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its stability and ease of removal under mild conditions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid 4-methyl ester typically involves the protection of the amino group of aspartic acid with the fluorenylmethoxycarbonyl group, followed by esterification of the carboxyl group. A common method involves the use of fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate, followed by esterification with methanol in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid 4-methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase synthesis techniques allows for efficient production and easy purification of the final product .
化学反応の分析
Types of Reactions: N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid 4-methyl ester undergoes various chemical reactions, including:
Deprotection: Removal of the fluorenylmethoxycarbonyl group using a base such as piperidine.
Ester Hydrolysis: Conversion of the methyl ester to the free carboxylic acid using acidic or basic hydrolysis.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF).
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Coupling Reactions: Dicyclohexylcarbodiimide and hydroxybenzotriazole in dimethylformamide.
Major Products:
Deprotection: L-aspartic acid 4-methyl ester.
Ester Hydrolysis: L-aspartic acid.
Coupling Reactions: Peptides containing N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid 4-methyl ester as a residue.
科学的研究の応用
N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid 4-methyl ester has numerous applications in scientific research, including:
Peptide Synthesis: Used as a building block in the solid-phase synthesis of peptides.
Drug Delivery: Utilized in the development of peptide-based drug delivery systems.
Biomaterials: Employed in the fabrication of hydrogels and other biomaterials for tissue engineering and regenerative medicine.
Catalysis: Used in the development of peptide-based catalysts for various chemical reactions.
作用機序
The mechanism of action of N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid 4-methyl ester primarily involves its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group of aspartic acid during peptide bond formation, preventing unwanted side reactions. The protecting group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides .
類似化合物との比較
- N-(9-Fluorenylmethoxycarbonyl)-L-alanine methyl ester
- N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine methyl ester
- N-(9-Fluorenylmethoxycarbonyl)-L-lysine methyl ester
Comparison: N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid 4-methyl ester is unique due to the presence of both the fluorenylmethoxycarbonyl protecting group and the methyl ester group, which provide stability and ease of removal. Compared to other Fmoc-protected amino acids, it offers specific advantages in the synthesis of peptides containing aspartic acid residues, particularly in terms of solubility and reactivity .
特性
分子式 |
C20H18NO6- |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-oxobutanoate |
InChI |
InChI=1S/C20H19NO6/c1-26-18(22)10-17(19(23)24)21-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,25)(H,23,24)/p-1/t17-/m0/s1 |
InChIキー |
HSOKCYGOTGVDHL-KRWDZBQOSA-M |
異性体SMILES |
COC(=O)C[C@@H](C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
COC(=O)CC(C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]-](/img/structure/B14121120.png)

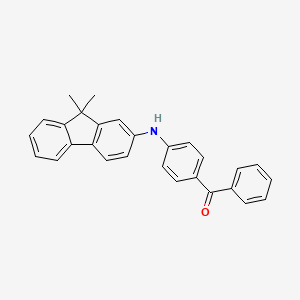
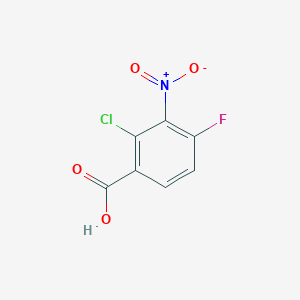
![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl diphenylacetate](/img/structure/B14121130.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B14121131.png)

![1-(4-Methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14121141.png)
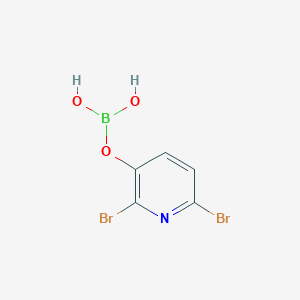
![1-Decyl-1'-methyl-[4,4'-bipyridine]-1,1'-diium iodide](/img/structure/B14121157.png)
